DHEA vs. Anandamide (AEA): Divergent CB1 Receptor Binding Affinity
DHEA exhibits markedly lower affinity for the CB1 cannabinoid receptor compared to its n-6 structural analog, anandamide (AEA). This quantitative difference in receptor binding is a fundamental distinction in their pharmacological profiles [1].
| Evidence Dimension | CB1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 324 nM |
| Comparator Or Baseline | Anandamide (AEA), Ki = ~32-40 nM |
| Quantified Difference | DHEA Ki is approximately 10-fold higher than AEA Ki |
| Conditions | Rat brain CB1 receptor binding assay |
Why This Matters
This 10-fold lower affinity means DHEA cannot be substituted for AEA in studies requiring robust CB1 activation, yet it defines DHEA as a distinct tool for probing CB1-independent mechanisms, which are central to its neurogenic and anti-inflammatory actions.
- [1] Probes & Drugs Portal. Docosahexaenoyl Ethanolamide (PD020297). Data derived from BOC Sciences Bioactive Compounds. View Source
